prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate
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Overview
Description
Prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an ester derivative of 2,4-dodecadienoic acid and is characterized by its unique molecular structure, which includes a prop-2-ynyl group and a trimethyltrideca-2,4-dienoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate typically involves the esterification of 2,4-dodecadienoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl (2E,4E,10E)-3,7,11-trimethyltrideca-2,4,10-trienoate: Another ester derivative with similar structural features but different double bond positions.
2,4-Tridecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester: A closely related compound with similar chemical properties.
Uniqueness
Prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
61747-65-7 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
prop-2-ynyl 3,7,11-trimethyltrideca-2,4-dienoate |
InChI |
InChI=1S/C19H30O2/c1-6-14-21-19(20)15-18(5)13-9-12-17(4)11-8-10-16(3)7-2/h1,9,13,15-17H,7-8,10-12,14H2,2-5H3 |
InChI Key |
ROZWDIZSKYLLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C |
Origin of Product |
United States |
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